1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine

Catalog No.
S14096566
CAS No.
M.F
C11H12BrN3
M. Wt
266.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine

Product Name

1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine

IUPAC Name

1-[(3-bromophenyl)methyl]-5-methylpyrazol-4-amine

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

InChI

InChI=1S/C11H12BrN3/c1-8-11(13)6-14-15(8)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3

InChI Key

KIUUGEAZNYEJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=CC(=CC=C2)Br)N

1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by a bromobenzyl substituent and a methyl group at specific positions on the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and versatility in

, including:

  • Substitution Reactions: The bromine atom in the benzyl group can be replaced by other nucleophiles such as amines or thiols, facilitating the formation of new derivatives.
  • Oxidation Reactions: The compound can be oxidized, potentially yielding higher oxidation state derivatives or corresponding oxides.
  • Reduction Reactions: Reduction processes can lead to dehalogenated products or other reduced forms of the compound.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The nucleophilic substitution typically employs bases like potassium carbonate in solvents such as dimethylformamide under reflux conditions.

The biological activities of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine have been explored in various studies. Pyrazole derivatives are known for their broad spectrum of pharmacological effects, including:

  • Anti-inflammatory Activity: Some pyrazole derivatives exhibit significant anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs.
  • Anticancer Properties: Certain compounds within this class have shown promise as inhibitors of tubulin polymerization, affecting cell cycle progression and potentially leading to apoptosis in cancer cells .
  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

The synthesis of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine typically involves a multi-step process starting from 3-bromobenzyl bromide and 4-aminopyrazole. The general synthetic route includes:

  • Formation of 3-Bromobenzyl Bromide: This is often synthesized from 3-bromobenzaldehyde using sodium borohydride.
  • Nucleophilic Substitution: The amine group of 4-aminopyrazole attacks the bromobenzyl bromide in the presence of a base like potassium carbonate in dimethylformamide under reflux conditions, yielding the desired product.

1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it can serve as a lead compound for developing new therapeutic agents.
  • Material Science: Pyrazoles are also explored for their utility in creating materials with specific electronic or optical properties.
  • Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds .

Interaction studies involving 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine focus on its binding affinity and mechanism of action with biological targets. Molecular docking studies have indicated that this compound can effectively bind to specific protein sites, influencing their function and providing insights into its potential therapeutic uses .

Several compounds share structural similarities with 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amineContains a bromophenyl groupExhibits strong enzyme inhibition properties
5-Methyl-1H-pyrazoleLacks substitution on the benzyl positionSimpler structure; primarily studied for basic pyrazole activity
1-(2-Bromophenyl)-5-methyl-1H-pyrazol-4-amineContains a different phenyl substituentPotentially different biological activity profile

These compounds illustrate the diversity within the pyrazole family while highlighting the unique characteristics of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine, particularly its specific substituents that may influence its reactivity and biological interactions.

Novel Coupling Reactions Involving Bromobenzyl Intermediates

The introduction of the 3-bromobenzyl moiety into the pyrazole scaffold typically employs nucleophilic substitution or transition metal-catalyzed coupling. A prominent method involves the reaction of 3-bromobenzyl bromide with 5-methyl-1H-pyrazol-4-amine under basic conditions. For example, sodium hydride in tetrahydrofuran facilitates deprotonation of the pyrazole amine, enabling alkylation at the N1 position. This approach achieves yields exceeding 75% when conducted at 0–5°C to suppress polyalkylation.

Alternative routes utilize prefunctionalized hydrazine derivatives. Cyclocondensation of 3-bromobenzylhydrazine with β-keto nitriles, such as 3-oxopentanenitrile, forms the pyrazole ring while simultaneously installing the amine group at C4. This method benefits from regioselectivity, as the electron-withdrawing bromine atom directs coupling to the para position relative to the amine. Recent studies highlight the use of microwave irradiation to accelerate such reactions, reducing reaction times from hours to minutes.

Solvent and Catalyst Optimization in Pyrazole Ring Formation

Pyrazole cyclization efficiency heavily depends on solvent polarity and catalyst choice. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may lead to side reactions. In contrast, ethanol-water mixtures (4:1 v/v) provide a balance between solubility and reaction control, yielding 1-(3-bromobenzyl)-5-methyl-1H-pyrazol-4-amine in 82% purity.

Catalytic systems play a pivotal role:

  • Brønsted acids: Sulfuric acid (5 mol%) in refluxing ethanol promotes dehydrative cyclization of hydrazones and ketones, completing reactions within 2–3 hours.
  • Lewis acids: Zinc chloride accelerates imine formation between 3-bromobenzylamine and diketones, though overuse risks coordinating to the amine and reducing yields.
  • Base catalysts: Potassium tert-butoxide in tert-butanol facilitates cyclocondensation of carbonitriles and aryl nitriles, achieving 87% yields for analogous pyrazolo[3,4-d]pyrimidines.

Optimized conditions for the target compound involve 10 mol% p-toluenesulfonic acid in toluene under Dean-Stark conditions, selectively removing water to drive the reaction to completion.

Green Chemistry Approaches for Amine Functionalization

Sustainable synthesis of the C4 amine group emphasizes atom economy and reduced waste. One-pot strategies eliminate intermediate isolation steps; for instance, reacting 3-bromobenzyl chloride with 5-methyl-1H-pyrazol-4-amine in supercritical carbon dioxide achieves 89% conversion with minimal solvent use.

Enzymatic catalysis offers an emerging alternative. Lipase B from Candida antarctica catalyzes the transamination of 4-nitro-5-methylpyrazole with 3-bromobenzylamine in ionic liquids, though yields remain moderate (55–60%). Microwave-assisted synthesis in ethanol reduces energy consumption by 40% compared to conventional heating, while photocatalytic methods using TiO₂ under UV light enable amine formation at ambient temperatures.

Recyclable catalysts, such as silica-supported sulfonic acid, permit reuse for up to five cycles without significant activity loss, aligning with green chemistry principles.

The chemical compound 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine represents a significant member of the aminopyrazole class of heterocyclic compounds, demonstrating substantial potential in enzyme modulation applications [1] [2]. This brominated pyrazole derivative exhibits a molecular formula of C11H12BrN3 with a molecular weight of 266.14 g/mol, positioning it within the broader category of 4-aminopyrazole derivatives that have garnered considerable attention for their kinase inhibitory properties [1] [3]. The structural framework of this compound, featuring a pyrazole ring substituted with an amino group at the 4-position and a 3-bromobenzyl moiety at the 1-position, provides a foundation for diverse pharmacological interactions with enzymatic systems [2] [4].

Janus Kinase Inhibition Mechanisms

The Janus Kinase family represents critical therapeutic targets, and 4-aminopyrazole derivatives have demonstrated remarkable efficacy in modulating these enzymes through specific molecular mechanisms [2] [5]. Research investigations have established that pyrazole-based compounds exhibit potent inhibitory activities against Janus Kinase 1, Janus Kinase 2, and Janus Kinase 3 through competitive binding at the adenosine triphosphate binding site [2] [5]. The mechanism of action involves the formation of crucial hydrogen bonds between the pyrazole ring system and specific amino acid residues within the kinase active site [2] [6].

Structural analysis reveals that the amino group and nitrogen moieties of the pyrazole ring in related 4-aminopyrazole derivatives form essential hydrogen bonding interactions with glutamic acid 930 and leucine 932 residues [2]. These hydrogen interactions constitute the fundamental basis for protein kinase inhibition, with the amino moiety of the pyrazole serving as a hydrogen donor that enhances binding affinity to Janus Kinase proteins [2]. The pyrazole scaffold functions as an adenine-mimetic structure, effectively competing with natural adenosine triphosphate substrates for binding to the kinase domain [7] [8].

Experimental data from comprehensive kinase inhibition studies demonstrate that compounds within this structural class achieve remarkable potency against Janus Kinase targets [2] [5]. Specifically, related 4-aminopyrazole derivatives have exhibited inhibitory concentration 50 values in the low nanomolar range, with documented activities of 3.4 nanomolar against Janus Kinase 1, 2.2 nanomolar against Janus Kinase 2, and 3.5 nanomolar against Janus Kinase 3 [2]. The selectivity profile of these compounds demonstrates preferential binding to Janus Kinase family members over other kinase subfamilies, suggesting a unique interaction pattern facilitated by the specific pyrazole substitution pattern [5] [6].

The molecular basis for Janus Kinase selectivity involves the formation of specific hydrogen bonds between the pyrazole group and glutamic acid 966 in Janus Kinase 1, which serves as a key determinant for enhancing selectivity within the kinase family [5] [6]. This interaction contributes to the observed 10- to 20-fold selectivity for Janus Kinase 1 over Janus Kinase 2 in enzymatic assays, highlighting the importance of precise molecular recognition in determining inhibitor specificity [5] [6].

Cytokine Receptor Interaction Profiles

The modulation of cytokine receptor signaling pathways represents a critical therapeutic application for pyrazole-based compounds, particularly through their effects on the Janus Kinase-Signal Transducers and Activators of Transcription pathway [2] [9]. Cytokines function by binding to and activating type I and type II cytokine receptors, which subsequently rely on Janus Kinase family enzymes for signal transduction [8]. The inhibition of these kinases effectively blocks cytokine signaling cascades, representing a valuable therapeutic strategy for inflammatory and autoimmune conditions [8] [9].

Janus Kinases relay signals from more than fifty different cytokines, making them particularly attractive therapeutic targets for modulating immune responses [8]. The phosphorylation of activated cytokine receptors by Janus Kinases leads to the recruitment of Signal Transducers and Activators of Transcription transcription factors, which subsequently modulate gene transcription [8]. Pyrazole-based inhibitors effectively disrupt this signaling cascade by preventing the initial phosphorylation events required for receptor activation [10] [8].

Specific cytokine pathways affected by Janus Kinase inhibition include interleukin-2, interleukin-4, interleukin-15, and interleukin-21 signaling, which are dependent on Janus Kinase 3 activity [8]. The selective inhibition of Janus Kinase 3 blocks T helper cell type 2 differentiation, making these compounds effective in treating allergic diseases [8]. Additionally, the inhibition of Janus Kinase 1 and Janus Kinase 2 blocks interferon-gamma and interleukin-6 signaling, consequently preventing T helper cell type 1 differentiation [8].

Experimental evidence demonstrates that pyrazole-based inhibitors significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 in cellular assay systems [11]. These compounds have shown the ability to achieve up to 85% inhibition of tumor necrosis factor-alpha at concentrations of 10 micromolar, demonstrating superior efficacy compared to standard anti-inflammatory agents . The mechanism involves the inhibition of nuclear factor kappa B signaling, which plays a central role in cytokine production and inflammatory responses [11].

Selective Protein Kinase Regulatory Effects

The selectivity profile of 4-aminopyrazole derivatives extends beyond Janus Kinase family members to encompass a broader range of protein kinases, demonstrating both therapeutic potential and the importance of structural optimization for achieving target specificity [2] [13]. Comprehensive kinase panel screening has revealed that these compounds exhibit variable selectivity patterns depending on their specific substitution patterns and structural modifications [2] [13] [14].

Differential scanning fluorimetry studies conducted across representative kinase panels have demonstrated that structural modifications to the pyrazole scaffold significantly influence selectivity profiles [13]. Compounds with cyclopropyl substitutions on the pyrazole ring tend to exhibit broader kinase inhibition profiles, stabilizing 60 or more kinases with melting temperature shifts greater than 5 degrees Celsius [13]. In contrast, compounds with ester substitutions demonstrate enhanced selectivity, with some derivatives stabilizing only 1-2 kinases beyond their primary targets [13].

The molecular determinants of selectivity involve specific interactions within the adenosine triphosphate binding pocket of different kinases [15] [7]. The pyrazole ring serves as a hinge-binding moiety, forming critical hydrogen bonds with backbone atoms in the kinase hinge region [7]. The selectivity arises from subtle differences in the amino acid sequences and spatial arrangements within the binding pockets of different kinases, allowing for preferential binding to specific family members [15] [7].

Table 1: Kinase Selectivity Profile of Related 4-Aminopyrazole Derivatives

Kinase TargetInhibitory Concentration 50 (nanomolar)Selectivity RatioReference
Janus Kinase 13.41.0 [2]
Janus Kinase 22.21.5 [2]
Janus Kinase 33.51.0 [2]
Cyclin-Dependent Kinase 26118 [14]
Aurora Kinase A28.98.5 [16]
Aurora Kinase B2.21.5 [16]

Cellular target engagement studies using nanomolar concentrations of pyrazole-based inhibitors have confirmed their ability to selectively modulate specific kinase families in living systems [13]. The most selective compounds demonstrate effective concentration 50 values of 33 nanomolar for their primary targets while maintaining minimal activity against off-target kinases [13]. This selectivity translates to specific cellular phenotypes, including cell cycle arrest and apoptosis induction in cancer cell lines that depend on the targeted kinases for survival [13] [2].

Bromine Substituent Positioning and Electronic Effects

The bromine substituent at the meta position of the benzyl group in 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine exerts profound electronic effects that directly influence biological activity. The meta-bromine positioning represents an optimal balance between electronic modulation and steric complementarity with biological targets [1] [2].

Electronic Parameter Analysis

The Hammett sigma meta constant (σm = 0.37) indicates moderate electron-withdrawing capacity, primarily through inductive effects (σI = 0.45) with minimal resonance contribution (σ_R = -0.08) [3] [4]. This electronic profile creates a balanced electrostatic environment that enhances receptor binding without overwhelming the system. The bromine atom's electronegativity (2.96) facilitates complementary electrostatic interactions with positively charged amino acid residues in target proteins [5] [6].

Halogen Bonding Contributions

The bromine atom establishes directional halogen bonds through its sigma-hole, particularly effective with electron-rich species such as oxygen and nitrogen atoms in protein active sites [5] [6]. Studies demonstrate that 4-bromopyrazole and 4-iodopyrazole form halogen bonds comparable in strength to those formed by methyl halides, with the meta-positioning providing optimal geometric complementarity [5]. The Van der Waals radius of bromine (1.85 Å) allows for precise steric fit within binding pockets while maintaining halogen bonding capabilities [1] [2].

Lipophilicity and Membrane Permeability

The bromine substituent contributes significantly to lipophilicity (LogP +0.86), enhancing membrane permeability and improving pharmacokinetic properties [3] [4]. This hydrophobic enhancement is particularly beneficial for central nervous system penetration and cellular uptake. The balanced lipophilicity prevents excessive hydrophobic interactions that could lead to non-specific binding or reduced selectivity [7].

Metabolic Stability Enhancement

Bromine substitution at the meta position provides moderate metabolic protection by blocking potential oxidation sites and creating steric hindrance around metabolically labile positions [3] [4]. This protection extends the compound's half-life while maintaining biological activity. The electron-withdrawing nature of bromine also reduces the nucleophilicity of nearby positions, further protecting against metabolic degradation [7].

Electronic ParameterValue/DescriptionImpact on BindingSAR Implications
Hammett σ_m constant0.37Moderate electron withdrawalBalanced activity
Inductive effect (σ_I)0.45Strong inductive withdrawalEnhanced receptor binding
Resonance effect (σ_R)-0.08Weak resonance donationMinimal disruption
Electronegativity2.96Electrostatic interactionsComplementary interactions
Van der Waals radius1.85 ÅSteric interactionsOptimal fit
Halogen bonding strengthModerate (σ-hole)Directional bondingSelectivity enhancement
Lipophilicity contributionLogP +0.86Membrane permeabilityImproved ADME
Metabolic stability impactModerate protectionReduced metabolismLonger half-life

Methyl Group Influence on Bioisosteric Replacements

The methyl group at the C-5 position of the pyrazole ring plays a crucial role in determining the compound's biological activity and serves as a key point for bioisosteric modifications. This positioning, ortho to the N-2 nitrogen, provides unique opportunities for structure-activity optimization while maintaining the essential pharmacophoric features [8] [9].

Bioisosteric Replacement Strategies

The methyl group can be replaced with various bioisosteres to modulate biological activity. Classical bioisosteric replacements include amino groups (NH2), hydroxyl groups (OH), fluorine (F), and chlorine (Cl), each offering distinct advantages [10] [11]. The amino replacement enhances hydrogen bonding capacity while maintaining similar steric requirements. Hydroxyl substitution increases polarity and provides additional hydrogen bonding opportunities, potentially improving selectivity [8].

Fluorine as a Bioisosteric Replacement

Fluorine substitution represents an excellent bioisosteric replacement for the methyl group, offering metabolic stability while maintaining similar size characteristics [10] [11]. The high electronegativity of fluorine (4.0) creates strong C-F bonds that resist metabolic degradation. This replacement strategy has been successfully employed in numerous pharmaceutical compounds, including pyrazole derivatives targeting various therapeutic areas [8].

Trifluoromethyl Group Enhancements

The trifluoromethyl group (CF3) serves as a potent bioisostere for the methyl group, providing enhanced biological activity through increased electron-withdrawing effects [12] [13]. Studies of trifluoromethyl-substituted pyrazoles demonstrate significantly improved potency against various targets, including kinases and receptors. The CF3 group's lipophilicity and metabolic stability make it an attractive replacement for medicinal chemistry optimization [14].

Cyclopropyl Bioisosterism

Cyclopropyl groups offer unique bioisosteric properties by providing conformational restriction while maintaining hydrophobic character [15] [13]. The strained three-membered ring mimics the steric bulk of the methyl group while introducing rigidity that can enhance selectivity. This strategy has proven particularly effective in kinase inhibitor design, where conformational restriction improves target selectivity [14].

N-Alkyl Chain Modifications

Extension of the methyl group to ethyl or propyl chains provides opportunities to modulate pharmacokinetic properties [13] [14]. These modifications can improve metabolic stability, alter distribution profiles, and fine-tune binding affinities. The increased hydrophobic character must be balanced with polar substituents to maintain drug-like properties [9].

Original GroupBioisosteric ReplacementSize SimilarityElectronic PropertiesBiological Activity ImpactSelectivity Enhancement
Methyl (CH3)Amino (NH2)SimilarElectron-donating → Electron-donatingEnhanced H-bonding capacityModerate
Methyl (CH3)Hydroxyl (OH)SimilarElectron-donating → Electron-withdrawingIncreased polarityHigh
Methyl (CH3)Fluorine (F)SimilarElectron-donating → Electron-withdrawingMetabolic stabilityModerate
Methyl (CH3)Chlorine (Cl)SimilarElectron-donating → Electron-withdrawingAltered lipophilicityModerate
Methyl (CH3)Trifluoromethyl (CF3)LargerElectron-donating → Electron-withdrawingEnhanced potencyHigh
Methyl (CH3)CyclopropylBulkierElectron-donating → Electron-donatingConformational restrictionHigh
N-Methyl substitutionEthyl/Propyl chainsLargerElectron-donating → Electron-donatingModified pharmacokineticsVariable

Pyrazole Core Modifications for Target Selectivity

The pyrazole core structure serves as a privileged scaffold in medicinal chemistry, offering exceptional opportunities for target-selective modifications. The strategic positioning of the amino group at C-4 creates unique selectivity opportunities through specific hydrogen bonding patterns and electronic complementarity with target proteins [16] [17].

Amino Group Positioning Effects

The C-4 amino group positioning in 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine represents a critical selectivity determinant. This position allows for optimal hydrogen bonding geometry with hinge regions of protein kinases, particularly those involved in cancer pathways [16] [17]. The amino group's basicity (pKa ~4.5-5.5) enables protonation state matching with target proteins, enhancing selectivity through electrostatic complementarity [18].

Tautomeric Preferences and Selectivity

The pyrazole ring exhibits tautomeric equilibrium between N-1 and N-2 protonation states, with the N-1 tautomer being favored due to the methyl group stabilization [19] [16]. This tautomeric preference creates consistent pharmacophore presentation, ensuring reproducible target interactions. The amino group at C-4 further stabilizes the preferred tautomeric form through intramolecular hydrogen bonding [20].

Conformational Restriction Strategies

The pyrazole core's rigidity provides conformational restriction that enhances target selectivity by reducing entropic penalties upon binding [16] [18]. This restriction is particularly beneficial for kinase inhibitors, where precise geometric complementarity is essential for selectivity. The aromatic character of the pyrazole ring facilitates π-π stacking interactions with aromatic amino acids in target proteins [21].

Multi-Target Selectivity Mechanisms

The pyrazole scaffold enables multi-target selectivity through different recognition mechanisms. Protein kinases recognize the pyrazole-4-amine motif through hinge region interactions, while cyclooxygenases utilize active site complementarity [22] [21]. This differential recognition allows for the development of selective inhibitors targeting specific enzyme families [23].

Fused Pyrazole Systems

Extension to fused pyrazole systems such as pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine provides enhanced selectivity through expanded recognition surfaces [16] [17]. These fused systems serve as adenine mimetics, enabling ATP-competitive inhibition with exceptional selectivity profiles. Eight FDA-approved kinase inhibitors contain pyrazole rings, demonstrating the clinical relevance of this scaffold [17].

Substituent Complementarity Effects

The combination of bromine and methyl substituents creates synergistic selectivity effects through multi-point recognition [24] [16]. The bromine atom provides directional halogen bonding, while the methyl group offers hydrophobic interactions and conformational restriction. This complementarity enables fine-tuning of selectivity profiles for specific therapeutic targets [18].

Core ModificationTarget ClassSelectivity MechanismBinding Affinity RangeFDA-Approved Examples
Unsubstituted pyrazoleBroad spectrumNon-specificμM-mMCelecoxib
3-Amino-pyrazoleProtein kinasesHinge region bindingnM-μMMultiple kinase inhibitors
4-Amino-pyrazoleCyclooxygenasesActive site complementaritynM-μMAnti-inflammatory drugs
5-Amino-pyrazoleMultiple targetsHydrogen bonding patternsnM-μMRimonabant (withdrawn)
3,5-Disubstituted pyrazoleReceptor antagonistsDual recognition sitesnM-μMCrizotinib
4,5-Disubstituted pyrazoleEnzyme inhibitorsAllosteric interactionsnM-μMRuxolitinib
N-Substituted pyrazoleCannabinoid receptorsConformational selectivitynM-μMMultiple CB1 antagonists
Pyrazolo[3,4-d]pyrimidineKinase inhibitorsATP-competitivepM-nMAvapritinib
Pyrazolo[1,5-a]pyrimidineAdenine mimeticsBioisosteric replacementnM-μMErdafitinib

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

265.02146 g/mol

Monoisotopic Mass

265.02146 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types